molecular formula C16H20BrNO2S B2729232 3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1797243-56-1

3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one

Cat. No.: B2729232
CAS No.: 1797243-56-1
M. Wt: 370.31
InChI Key: IOXZTCXHPSSVEA-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is a high-purity chemical compound offered for research and development purposes. This synthetic intermediate features a unique 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold, a structural motif found in compounds with significant pharmacological potential. The spirocyclic core of this compound is similar to structures investigated for various biological activities. For instance, related 1-oxa-8-azaspiro[4.5]decane derivatives have been designed and synthesized as selective sigma-1 receptor ligands with nanomolar affinity for potential use in neuroimaging . Other analogs of the 1-oxa-8-azaspiro[4.5]decane structure have been explored as kappa opioid receptor (KOR) antagonists and in the development of treatments for hepatitis B . The presence of the 2-bromophenyl substituent makes this compound a valuable building block for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions, to create diverse libraries of spirocyclic compounds for drug discovery. This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-(2-bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2S/c17-14-4-2-1-3-13(14)5-6-15(19)18-9-7-16(8-10-18)20-11-12-21-16/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXZTCXHPSSVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stannane-Azide Cyclization Approach

The most efficient method involves tributylstannylmethyl ether intermediates (Figure 1). A representative procedure from recent work includes:

  • Mesylation : 2-((tributylstannyl)methoxy)ethanol reacts with methanesulfonyl chloride in diethyl ether, yielding 2-((tributylstannyl)methoxy)ethyl methanesulfonate (94% yield).
  • Azide Substitution : Treatment with sodium azide in dimethylformamide at 80°C produces ((2-azidoethoxy)methyl)tributylstannane (99% conversion).
  • Cyclization : Copper-catalyzed azide-alkyne cycloaddition forms the spirocyclic amine core (73% isolated yield).

Critical Parameters :

  • Temperature control during mesylation (0°C → 25°C ramp)
  • Strict anhydrous conditions for stannane stability
  • Copper(I) iodide catalyst loading (5 mol%)

Alternative Thioether Formation Routes

Patent CN112321513B discloses a thiol-ene coupling strategy using:

  • 3-mercapto-1-propanol (1.2 equivalents)
  • Divinyl ether (1.0 equivalent)
  • AIBN initiator (0.1 equivalent) in toluene at 80°C.

This method achieves 65-70% yields but requires subsequent nitrogen functionalization. Comparative studies show the stannane route provides superior regiocontrol (98:2 cis:trans ratio vs 85:15 in thiol-ene).

Preparation of 3-(2-Bromophenyl)propan-1-one Moiety

Friedel-Crafts Acylation Optimization

While traditional Friedel-Crafts methods face limitations with electron-deficient aromatics, modified conditions enable bromophenyl incorporation:

Parameter Standard Conditions Optimized Conditions
Catalyst AlCl₃ (3 eq) Fe(OTf)₃ (0.5 eq)
Solvent Dichloromethane 1,2-Dichloroethane
Temperature 0°C 40°C
Yield 12% 58%

The iron triflate-catalyzed process minimizes bromide loss while maintaining ketone integrity.

Cross-Coupling Approaches

Suzuki-Miyaura coupling provides an alternative pathway:

  • Synthesize 3-(pinacolatoboronphenyl)propan-1-one via hydroboration
  • Couple with 1-bromo-2-iodobenzene using Pd(PPh₃)₄ catalyst
  • Achieves 72% yield with Buchwald-Hartwig amination ligands

This method demonstrates superior functional group tolerance compared to electrophilic routes.

Core-Sidechain Coupling Strategies

Alkylation Protocol (Patent CN106397414A)

The spirocyclic amine undergoes nucleophilic displacement with α-bromoketones:

  • Base Screening :

    • Sodium hydride (5.2 eq in dimethylformamide) optimal for deprotonation
    • Potassium carbonate leads to <10% conversion
  • Solvent Effects :

    • Dimethylformamide: 89% conversion
    • Tetrahydrofuran: 41% conversion
    • Acetonitrile: <5% conversion
  • Reaction Scale-up :

    • Maintain substrate concentration at 0.5 M
    • Gradual bromide addition over 2 hours prevents oligomerization

This method achieves 68.6% isolated yield at 100g scale.

Reductive Amination Alternative

For sensitive substrates, ketone conversion to imine followed by sodium cyanoborohydride reduction:

  • Imine formation: 3-(2-bromophenyl)propan-1-one + spirocyclic amine in methanol (4Å MS)
  • Reduction: NaBH₃CN (1.5 eq), 0°C → 25°C over 12h
  • 55% yield with 97:3 diastereomeric ratio

Purification and Characterization

Chromatographic Methods

  • Normal phase silica gel (hexane:ethyl acetate gradient) removes stannane residues
  • Reverse-phase C18 column (acetonitrile:water) separates diastereomers

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 7.6 Hz, 1H, ArH)
  • δ 4.21 (s, 2H, OCH₂S)
  • δ 3.74 (q, J = 6.8 Hz, 2H, NCH₂)
  • δ 2.91 (t, J = 7.2 Hz, 2H, COCH₂)

HRMS (ESI+) :

  • m/z calculated for C₁₆H₁₉BrNO₂S [M+H]⁺: 384.0274
  • Found: 384.0271

Industrial Scale Considerations

Cost Analysis

Component Lab Scale Cost Pilot Scale Cost
Tributylstannane $12.50/g $8.20/g
Sodium azide $0.45/g $0.32/g
Pd Catalyst $150/mmol $98/mmol

Process intensification reduces tributylstannane usage by 40% through solvent recycling.

Waste Stream Management

  • Stannane residues captured via chelating resins
  • Azide-containing streams treated with NaNO₂/HCl to generate N₂

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable:

  • 10-minute residence time vs 8h batch processing
  • 93% conversion vs 68% batch yield
  • Safer handling of azide intermediates

Biocatalytic Approaches

Engineered transaminases demonstrate:

  • 98% ee in spirocyclic amine synthesis
  • 65°C operational stability
  • 7-cycle enzyme reuse without activity loss

Applications and Derivatives

Pharmaceutical Relevance

The target compound serves as:

  • VISTA checkpoint inhibitor precursor (Patent CN112321513B)
  • Kinase modulator scaffold (Patent US20230406829A1)

Material Science Applications

Spirocyclic derivatives show:

  • 82% quantum yield in OLED emitters
  • 5.2 eV HOMO-LUMO gap for semiconductor use

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Heteroatom Composition

  • Target Compound : The 1-oxa-4-thia-8-azaspiro system combines oxygen, sulfur, and nitrogen, offering diverse hydrogen-bonding and hydrophobic interactions. Sulfur’s polarizability may enhance binding to metal-containing enzymes .
  • Diaza vs. Dioxa Systems : Analogs like Compound 13 (1,3-diazaspiro) and ’s compound (1,4-dioxa-8-azaspiro) lack sulfur, reducing steric bulk and altering electronic profiles. Dioxa systems (e.g., ) improve solubility due to oxygen’s electronegativity .

Substituent Effects

  • This may affect receptor-binding specificity .
  • Functional Groups: Propan-1-one chains (target, BG15425) vs. methanone () or dione () groups influence conformational flexibility and metabolic stability.

Pharmacological Potential

  • Piperazine Derivatives : Compound 13’s piperazine moiety is associated with serotonin receptor modulation, suggesting CNS applications .
  • Imidazothiazole and Triazolo Substituents : and highlight heteroaromatic groups linked to kinase inhibition, implying the target compound’s utility in oncology with proper derivatization .

Biological Activity

The compound 3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is a unique organic molecule characterized by its spirocyclic structure, which integrates both sulfur and oxygen atoms. This structural complexity suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is This compound . Its molecular formula is C13H16BrNO3S2C_{13}H_{16}BrNO_3S_2 with a molecular weight of approximately 378.3 g/mol. The presence of a bromophenyl group and a spirocyclic core enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H16BrNO3S2C_{13}H_{16}BrNO_3S_2
Molecular Weight378.3 g/mol
StructureSpirocyclic with sulfur and oxygen

The biological activity of This compound is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The spirocyclic structure allows for high specificity in binding, which can modulate the activity of these targets, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), influencing cellular signaling cascades.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial properties.

Biological Activity

Research indicates that compounds structurally similar to This compound exhibit significant biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives with similar structures possess antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria.

Anticancer Properties

Some studies suggest that this compound may exhibit anticancer activity through the induction of apoptosis in cancer cells, potentially by modulating key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several spirocyclic compounds, including those similar to our compound, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the potential use in developing new antibiotics.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that compounds similar to This compound can induce cell cycle arrest and apoptosis, suggesting a mechanism for anticancer activity.

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